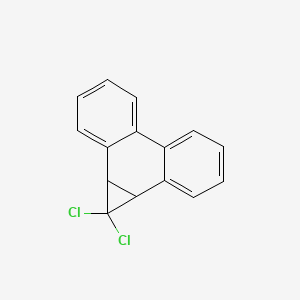
1H-Cyclopropa(l)phenanthrene, 1,1-dichloro-1a,9b-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Cyclopropa(l)phenanthrene, 1,1-dichloro-1a,9b-dihydro- is a chemical compound with the molecular formula C15H10Cl2 and a molecular weight of 261.146. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains a cyclopropane ring fused to the phenanthrene structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Cyclopropa(l)phenanthrene, 1,1-dichloro-1a,9b-dihydro- typically involves the cyclopropanation of phenanthrene derivatives. One common method is the reaction of phenanthrene with dichlorocarbene, generated in situ from chloroform and a strong base such as sodium hydroxide. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dichloromethane, under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for 1H-Cyclopropa(l)phenanthrene, 1,1-dichloro-1a,9b-dihydro- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of hazardous reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Cyclopropa(l)phenanthrene, 1,1-dichloro-1a,9b-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated cyclopropane rings.
Substitution: Substituted derivatives with nucleophiles replacing the dichloro groups.
Wissenschaftliche Forschungsanwendungen
1H-Cyclopropa(l)phenanthrene, 1,1-dichloro-1a,9b-dihydro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a model compound for studying cyclopropane ring chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with unique structural features.
Wirkmechanismus
The mechanism of action of 1H-Cyclopropa(l)phenanthrene, 1,1-dichloro-1a,9b-dihydro- involves its interaction with molecular targets and pathways. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Cyclopropa(l)phenanthrene, 1a,9b-dihydro-: A similar compound without the dichloro groups, with a molecular formula of C15H12 and a molecular weight of 192.2558.
1a,9b-Dihydro-1H-cyclopropa[l]phenanthrene-1-carboxylic acid: A derivative with a carboxylic acid group, used in various chemical applications.
Uniqueness
1H-Cyclopropa(l)phenanthrene, 1,1-dichloro-1a,9b-dihydro- is unique due to the presence of the dichloro groups, which impart distinct chemical reactivity and potential biological activities. The cyclopropane ring fused to the phenanthrene structure also contributes to its unique properties and applications in scientific research .
Eigenschaften
CAS-Nummer |
37608-29-0 |
|---|---|
Molekularformel |
C15H10Cl2 |
Molekulargewicht |
261.1 g/mol |
IUPAC-Name |
1,1-dichloro-1a,9b-dihydrocyclopropa[l]phenanthrene |
InChI |
InChI=1S/C15H10Cl2/c16-15(17)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)15/h1-8,13-14H |
InChI-Schlüssel |
HQGMQJUEHLYMOY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3C(C3(Cl)Cl)C4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


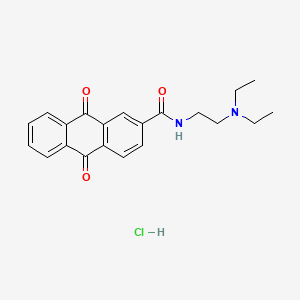
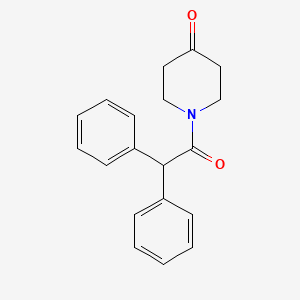
![2-[(Dimethylamino)methyl]-N1,N1,N3,N3-tetramethyl-1,3-propanediamine](/img/structure/B13999495.png)
![1-Benzyl-2-(methylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B13999504.png)
![(Acetylamino)[3-(4-fluorophenyl)-3-oxopropyl]propanedioic acid](/img/structure/B13999509.png)
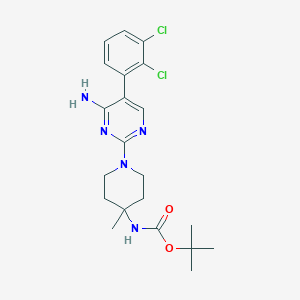
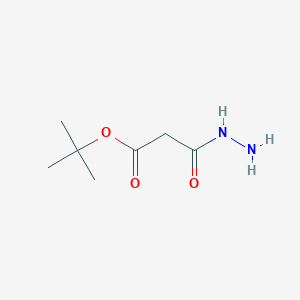
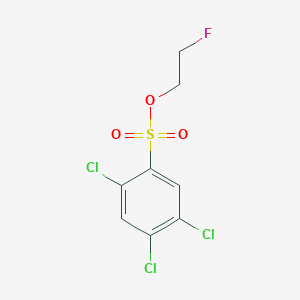
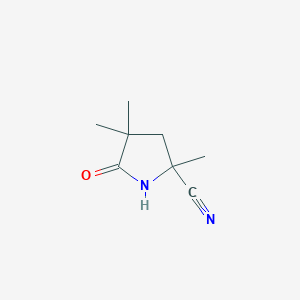
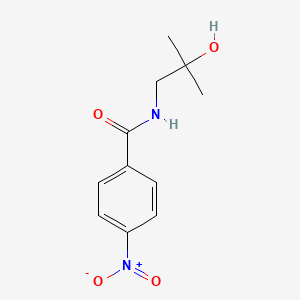
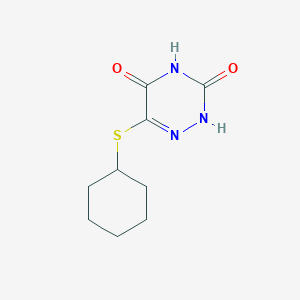
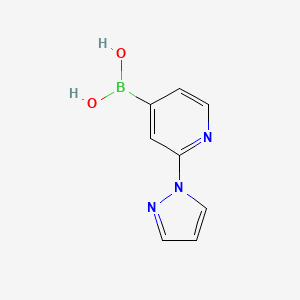
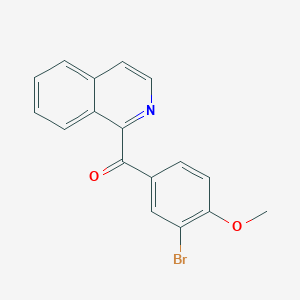
![N-[(4-fluorophenyl)methyl]-6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carboxamide](/img/structure/B13999537.png)
